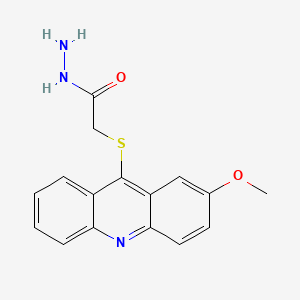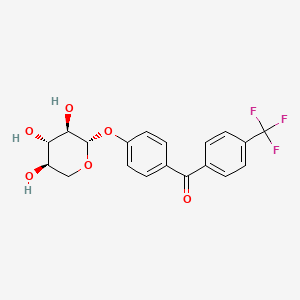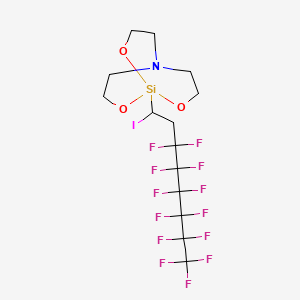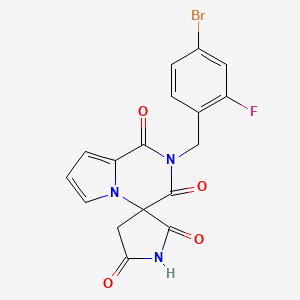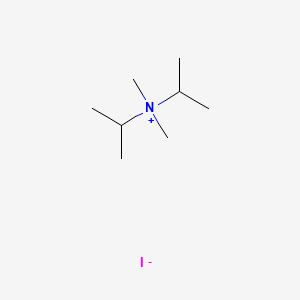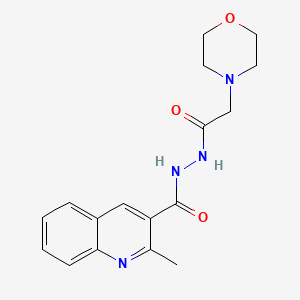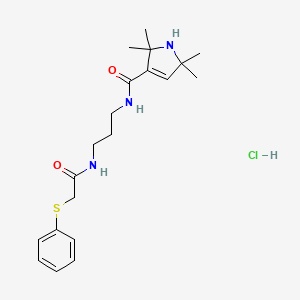
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives, phenylthioacetyl chloride, and other reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions may involve the replacement of functional groups with other groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives.
科学的研究の応用
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar structures but different substituents.
Phenylthioacetyl derivatives: Compounds containing the phenylthioacetyl group with variations in other parts of the molecule.
Uniqueness
The uniqueness of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((phenylthio)acetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
93823-69-9 |
|---|---|
分子式 |
C20H30ClN3O2S |
分子量 |
412.0 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-N-[3-[(2-phenylsulfanylacetyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H29N3O2S.ClH/c1-19(2)13-16(20(3,4)23-19)18(25)22-12-8-11-21-17(24)14-26-15-9-6-5-7-10-15;/h5-7,9-10,13,23H,8,11-12,14H2,1-4H3,(H,21,24)(H,22,25);1H |
InChIキー |
ZHKZEICLAIFRKI-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)CSC2=CC=CC=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


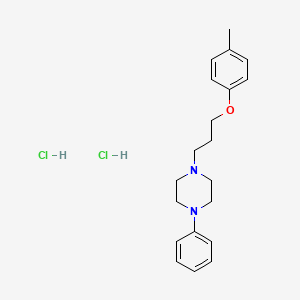
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one](/img/structure/B12718908.png)
